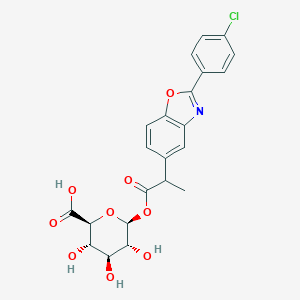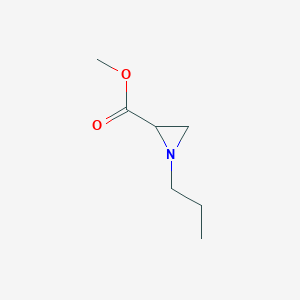
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
Vue d'ensemble
Description
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly relevant in the production of selective tetrodotoxin-sensitive blockers, which are used in pain management .
Synthesis Analysis
The synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine has been achieved through a bienzyme cascade system involving R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). This method has demonstrated a high enantiomeric excess of over 99.9%, indicating a highly efficient and selective process. The use of a bienzyme system has been shown to increase the substrate handling capacity significantly, which is a promising development for industrial-scale production .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, they do provide insights into related compounds. For example, the copper(II) complexes of similar chiral amines have been studied, revealing that the ligands can bind to the metal center in a planar fashion, which may suggest potential coordination geometries for (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine when interacting with metals .
Chemical Reactions Analysis
The chemical reactivity of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine can be inferred from its use as an intermediate in various syntheses. For instance, it can undergo condensation reactions with substituted phenyl isocyanates to form phenyl ureas, which have shown significant inhibition activity against acetylcholinesterase and butyrylcholinesterase . This indicates that the compound is versatile and can be functionalized to create a wide range of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine are not explicitly detailed in the provided papers. However, the high enantiomeric excess achieved during its synthesis suggests that the compound has a stable chiral center, which is crucial for its activity in pharmaceutical applications. The presence of the trifluoromethyl group is likely to influence its lipophilicity and could affect its ability to cross biological membranes, which is an important consideration in drug design .
Applications De Recherche Scientifique
Bioenzymatic Characteristics and Eco-environmental Applications
Phenolic contaminants, which could include derivatives or reaction products of compounds similar to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, pose risks to both wildlife and humans due to their toxicity. Research has identified artificial metal and metal-oxide nanozymes with enzymatic characteristics capable of transforming these contaminants, suggesting potential eco-environmental restoration applications for such compounds (Chen et al., 2019).
Gas Separation Technologies
Innovations in room temperature ionic liquids (RTILs) and supported ionic liquid membranes (SILMs) have shown advancements in gas separations, such as CO2/N2 and CO2/CH4. This research indicates the importance of exploring new materials, possibly including or related to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, for enhancing the efficiency and effectiveness of gas separation processes (Scovazzo, 2009).
Hydrogen Production from Bio-ethanol Reforming
The reforming of bio-ethanol, a renewable energy carrier, into hydrogen showcases the role of catalysts, including those potentially derived from or related to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. This area of research emphasizes the critical nature of selecting appropriate catalyst supports and preparation methods for efficient hydrogen production (Ni et al., 2007).
Phenyl-ethanoid Glycosides: Biological Activities
The study of phenyl-ethanoid glycosides, which could be structurally or functionally related to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, provides insights into their occurrence, biological activities, and potential for therapeutic applications. This research highlights the need for further exploration of such compounds in developing new medicines or health supplements (Frezza et al., 2022).
Cinnamic Acid Derivatives: Anticancer Agents
Research into cinnamic acid derivatives, which share a phenyl group similar to that in (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, has uncovered their potential as anticancer agents. This area of study suggests the potential of structurally similar compounds in medicinal research for developing traditional and synthetic antitumor agents (De et al., 2011).
Propriétés
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIMKBGTYIUCB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381249 | |
| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine | |
CAS RN |
127733-46-4 | |
| Record name | (αR)-α-Methyl-2-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127733-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















